Mmv-048

Catalog No.
S535874
CAS No.
1314883-11-8
M.F
C18H14F3N3O2S
M. Wt
393.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mmv-048

CAS Number

1314883-11-8

Product Name

Mmv-048

IUPAC Name

5-(4-methylsulfonylphenyl)-3-[6-(trifluoromethyl)-3-pyridinyl]pyridin-2-amine

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C18H14F3N3O2S/c1-27(25,26)14-5-2-11(3-6-14)13-8-15(17(22)24-10-13)12-4-7-16(23-9-12)18(19,20)21/h2-10H,1H3,(H2,22,24)

InChI Key

RTJQABCNNLMCJF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

MMV390048; MMV-390048; MMV 390048; MMV-048; MMV 048; MMV048.

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)C(F)(F)F

The exact mass of the compound Mmv-390048 is 393.0759 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MMV-048 (CAS: 1314883-11-8), also known as MMV390048, is a highly selective 2-aminopyridine-based inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K) and the first compound of its class to enter clinical development [1]. For procurement professionals and assay developers, this compound serves as the definitive reference material for PI4K-targeted antimalarial screening and multi-stage efficacy modeling. It features a well-characterized pharmacokinetic profile, including a long elimination half-life (approximately 90 hours in humans) and potent activity across blood, liver, and sexual parasite stages, making it an essential baseline for single-exposure radical cure and prophylaxis (SERCaP) research [REFS-1, REFS-2].

Generic substitution of MMV-048 with standard antimalarial benchmarks like chloroquine or artemisinin fails because these legacy compounds lack the specific PI4K-mediated mechanism of action required for transmission-blocking and multi-stage assays [1]. Furthermore, substituting MMV-048 with broad-spectrum host kinase inhibitors introduces severe off-target toxicity in in vivo models; MMV-048 is highly selective for Plasmodium PI4K and avoids binding to human kinases (with the exception of PIP4K2C), ensuring that observed phenotypic effects are strictly parasite-specific [1]. For laboratories developing next-generation aminopyrazines or evaluating resistance profiles, using the exact MMV-048 structure is mandatory to maintain a reproducible, clinically validated baseline.

In Vitro Potency and Cross-Resistance Stability

In standardized intraerythrocytic assays, MMV-048 demonstrates an IC50 of 28 nM against the drug-sensitive P. falciparum NF54 strain, with a maximum-to-minimum IC50 ratio of only 1.5-fold across a panel of multidrug-resistant clinical isolates [1]. In contrast, legacy comparators like chloroquine exhibit massive IC50 shifts (often >10-fold) when tested against resistant strains like K1 [2].

Evidence DimensionIn vitro antiplasmodial IC50 and resistance ratio
Target Compound DataIC50 = 28 nM (NF54); 1.5-fold max/min ratio across resistant isolates
Comparator Or BaselineChloroquine (highly variable IC50 with >10-fold shifts in resistant strains)
Quantified DifferenceStable sub-50 nM potency with near-zero cross-resistance for MMV-048
ConditionsP. falciparum NF54 and multidrug-resistant clinical isolates

Procuring MMV-048 ensures a stable, resistance-independent positive control for high-throughput antimalarial screening.

Gametocytocidal Activity for Transmission-Blocking Assays

MMV-048 actively inhibits the viability of late-stage (stages IV and V) erythrocytic gametocytes with an IC50 of 285 nM, as measured by parasite lactate dehydrogenase (pLDH) activity [1]. Standard blood-stage therapies such as chloroquine generally lack this late-stage gametocytocidal activity, failing to block host-to-vector transmission [1].

Evidence DimensionLate-stage (IV/V) gametocyte viability (IC50)
Target Compound DataIC50 = 285 nM
Comparator Or BaselineStandard blood-stage antimalarials (inactive against late-stage gametocytes)
Quantified DifferenceQuantitative late-stage clearance vs. baseline inactivity
ConditionsIn vitro pLDH activity assay on stage IV/V gametocytes

Researchers must select MMV-048 over standard antimalarials to validate transmission-blocking and dual gamete formation assays.

In Vivo Efficacy and Clearance Benchmarking

In humanized SCID mouse models infected with P. falciparum 3D7, MMV-048 achieved an ED90 of 0.57 mg/kg after four consecutive daily oral doses[1]. Its in vivo parasite clearance rate is intermediate, closely matching the reference drug mefloquine, but significantly slower than the fast-acting, short-half-life artesunate [1].

Evidence DimensionIn vivo ED90 and clearance rate
Target Compound DataED90 = 0.57 mg/kg; intermediate clearance rate
Comparator Or BaselineMefloquine (comparable clearance) and Artesunate (faster clearance, shorter half-life)
Quantified DifferenceMatched intermediate clearance suitable for long-duration modeling
ConditionsHumanized SCID mouse model (P. falciparum 3D7), once-daily oral dosing for 4 days

This validates MMV-048 as the optimal procurement choice for calibrating intermediate-acting, long-half-life in vivo pharmacokinetic models.

Structural Benchmarking for Next-Generation Analog Development

As the first-generation clinical candidate, MMV-048 is the mandatory comparator for developing next-generation PI4K inhibitors like the 2-aminopyrazine UCT943. While UCT943 improves upon MMV-048 with an IC50 of 5.4 nM (vs 28 nM for MMV-048) and enhanced aqueous solubility, MMV-048 remains the established baseline required to quantify these physicochemical and potency improvements in lead optimization workflows [1].

Evidence DimensionBaseline antiplasmodial potency (IC50) and structural reference
Target Compound DataIC50 = 28 nM (NF54)
Comparator Or BaselineUCT943 (IC50 = 5.4 nM)
Quantified Difference5-fold potency shift used to validate next-generation scaffold improvements
ConditionsIn vitro P. falciparum NF54 proliferation assay

Medicinal chemistry teams must procure MMV-048 to serve as the definitive baseline when quantifying the processability and potency gains of novel analogs.

Positive Control in PI4K-Targeted High-Throughput Screening

MMV-048 is used as the standard reference compound to validate assay sensitivity and resistance-independence when screening novel small-molecule libraries against Plasmodium blood stages, ensuring that new hits are benchmarked against a clinically validated 28 nM IC50 baseline [1].

Calibration of Transmission-Blocking Assays

Due to its quantified IC50 of 285 nM against late-stage gametocytes, MMV-048 is procured to establish baseline inhibition metrics in dual gamete formation and pLDH viability assays, outperforming standard blood-stage comparators [1].

Pharmacokinetic Reference in SERCaP Animal Models

MMV-048 is utilized in humanized SCID mouse and non-human primate models to benchmark the ED90 (0.57 mg/kg) and intermediate clearance rates of experimental single-exposure radical cure and prophylaxis (SERCaP) candidates [1].

Baseline Comparator in Antimalarial Lead Optimization

Medicinal chemists use MMV-048 to quantify improvements in aqueous solubility, metabolic stability, and multi-stage potency when developing next-generation aminopyrazine or aminopyridine derivatives, such as UCT943 [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

393.07588236 Da

Monoisotopic Mass

393.07588236 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0Z5T00JJ10

Dates

Last modified: 08-15-2023
Identification of Plasmodium PI4 kinase as target of MMV390048 by chemoproteomics

Explore Compound Types